Structural Differentiation: Cyclohexylcarbamoyl vs. Toluenesulfonamide Substitution in Zafirlukast Impurity H
Zafirlukast Impurity H differs from the parent drug zafirlukast (C₃₁H₃₃N₃O₆S, MW 575.68) through replacement of the N-(o-tolylsulfonyl)benzamide group with a cyclohexylcarbamoyl-substituted benzyl moiety, yielding a molecular formula of C₃₀H₃₇N₃O₄ and a 72.05 Da lower molecular weight (503.63 vs. 575.68) . This structural difference is also distinct from the toluenesulfonamide regioisomeric impurities (meta and para isomers, Impurities 3 and 4 in Goverdhan et al., 2009) which retain the C₃₁H₃₃N₃O₆S formula and the sulfonamide linkage but differ only in the toluenesulfonyl substitution position [1]. The cyclohexylcarbamoyl group introduces a saturated cyclic amide in place of the aromatic sulfonamide, altering both polarity and hydrogen-bonding capacity relative to all toluenesulfonamide-containing analogs.
| Evidence Dimension | Molecular formula and mass |
|---|---|
| Target Compound Data | C₃₀H₃₇N₃O₄; MW 503.63 g/mol |
| Comparator Or Baseline | Zafirlukast (parent): C₃₁H₃₃N₃O₆S; MW 575.68 g/mol; Impurities 2-4: C₃₁H₃₃N₃O₆S; MW 575.68 g/mol |
| Quantified Difference | ΔMW = -72.05 g/mol (vs. parent and toluenesulfonamide impurities); absence of sulfur atom |
| Conditions | Structural elucidation by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry |
Why This Matters
The absence of the sulfonamide chromophore in Impurity H results in a distinct UV absorption profile, necessitating an impurity-specific relative response factor (RRF) for accurate HPLC quantification rather than assuming unit response relative to zafirlukast.
- [1] Goverdhan, G., Reddy, A.R., Srinivasa, K., Himabindu, V., & Reddy, G.M. (2009). Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 895-900. View Source
